molecular formula C15H18N4O2S B2931155 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone CAS No. 2380174-27-4

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone

Cat. No. B2931155
CAS RN: 2380174-27-4
M. Wt: 318.4
InChI Key: FBIHHRABROMBNS-UHFFFAOYSA-N
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Description

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone works by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone can prevent cancer cells from repairing DNA damage, leading to cell death. Additionally, PARP-1 inhibition can lead to the activation of immune cells, which may contribute to the anti-inflammatory effects of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone.
Biochemical and Physiological Effects:
In addition to its potential therapeutic benefits, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been studied for its biochemical and physiological effects. It has been shown to be well-tolerated in animal models, with no significant toxicity observed. Additionally, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone is its specificity for PARP-1 inhibition, which can reduce off-target effects. Additionally, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to be effective in preclinical studies, making it a promising candidate for further development. However, one limitation of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone may have potential applications in other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Further studies are needed to fully understand the potential of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone in these areas.
Conclusion:
In conclusion, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone is a small molecule inhibitor with promising potential in scientific research applications. Its specificity for PARP-1 inhibition, good pharmacokinetic properties, and potential therapeutic benefits make it a promising candidate for further development. Further studies are needed to fully understand its potential in various disease areas and to optimize its clinical use.

Synthesis Methods

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been synthesized using a variety of methods, including the use of microwave-assisted organic synthesis and the Suzuki-Miyaura cross-coupling reaction. These methods have been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have potential therapeutic benefits in various scientific research applications. It has been studied as a potential treatment for cancer, with promising results in preclinical studies. Additionally, [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-2-11-7-16-15(17-8-11)21-12-3-5-19(6-4-12)14(20)13-9-22-10-18-13/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIHHRABROMBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

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